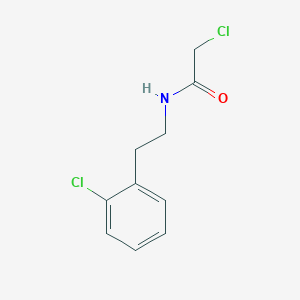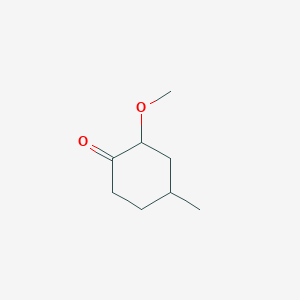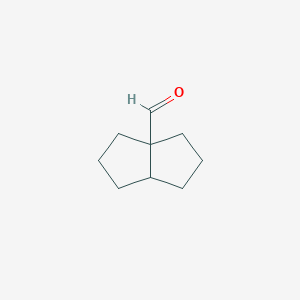
(3ar,6ar)-octahydropentalene-3a-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3ar,6ar)-Octahydropentalene-3a-carbaldehyde, also known as 3OHP, is a synthetic hydrocarbon compound containing a carbon-carbon double bond and an aldehyde group. It is a versatile molecule that can be used in a variety of applications, from synthesis and catalysis to drug development and drug delivery. Its unique structure and properties make it a promising candidate for use in a range of scientific and medical research applications. This article will provide an overview of 3OHP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of (3ar,6ar)-octahydropentalene-3a-carbaldehyde is complex, but it is believed to involve the formation of a cyclic intermediate that can then undergo a variety of reactions. The cyclic intermediate can form a variety of products, depending on the reaction conditions. For example, it can form an aldehyde, an alcohol, or a carboxylic acid, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3ar,6ar)-octahydropentalene-3a-carbaldehyde have not been extensively studied. However, it is known to be an effective drug delivery vehicle, and has been used to deliver a variety of drugs, including antibiotics, anti-tumor agents, and anti-inflammatory drugs. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (3ar,6ar)-octahydropentalene-3a-carbaldehyde for laboratory experiments include its relatively low cost, its high efficiency, and its versatility. It can be used in a variety of laboratory settings and can be used to synthesize a variety of compounds. Its main limitation is that it is a synthetic compound, and its effects on the human body are not fully understood.
Future Directions
The potential future applications of (3ar,6ar)-octahydropentalene-3a-carbaldehyde are numerous. It could be used in the development of new drugs or drug delivery systems, as well as in the synthesis of new compounds. It could also be used in the development of new catalysts or reagents for organic synthesis. Additionally, further research could be conducted to better understand its biochemical and physiological effects.
Synthesis Methods
(3ar,6ar)-octahydropentalene-3a-carbaldehyde is synthesized through a process known as the Diels-Alder reaction, which involves the reaction of an alkene with a dienophile. The reaction results in the formation of a cyclic product, which can then be hydrolyzed to form (3ar,6ar)-octahydropentalene-3a-carbaldehyde. The Diels-Alder reaction is a highly efficient and cost-effective method of synthesizing (3ar,6ar)-octahydropentalene-3a-carbaldehyde, and can be used in a variety of laboratory settings.
Scientific Research Applications
(3ar,6ar)-octahydropentalene-3a-carbaldehyde has been used in a variety of scientific research applications, including drug delivery, catalysis, and organic synthesis. It has been used as a drug delivery vehicle for a variety of drugs, including antibiotics, anti-tumor agents, and anti-inflammatory drugs. It has also been used in organic synthesis as a catalyst for the formation of new compounds, and as a reagent for the synthesis of other compounds.
properties
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9-5-1-3-8(9)4-2-6-9/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNSVIKKJIXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropentalene-3a-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

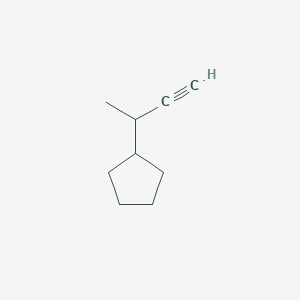
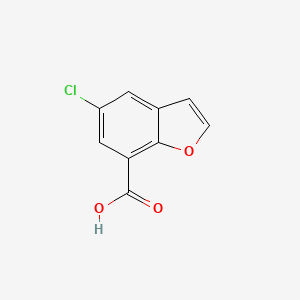
![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)

![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
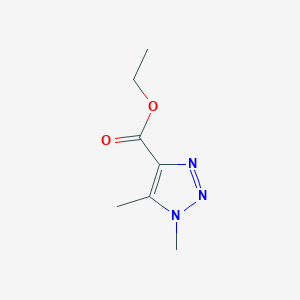

![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
